Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)-
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Overview
Description
Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)-: is a heterocyclic organic compound that features a pyridine ring fused with a tetrahydro structure and a morpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- typically involves the reaction of pyridine derivatives with benzoyl chloride and morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The use of continuous flow reactors may also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its morpholine moiety is known to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The benzoyl group and morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- Pyridine, 1-benzoyl-1,2,3,4-tetrahydro-
- 1-Methyl-1,2,3,6-tetrahydropyridine
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Comparison: Compared to similar compounds, Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
56164-38-6 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(4-morpholin-4-yl-3,6-dihydro-2H-pyridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H20N2O2/c19-16(14-4-2-1-3-5-14)18-8-6-15(7-9-18)17-10-12-20-13-11-17/h1-6H,7-13H2 |
InChI Key |
PQKCLGFRKGGGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1N2CCOCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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